

# Application Note: Advanced Impurity Profiling of Iopamidol Using UPLC-PDA-MS

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## Compound of Interest

Compound Name: *Iopamidol ep impurity F*

CAS No.: 1869069-71-5

Cat. No.: B602066

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## Executive Summary

Iopamidol is a non-ionic, low-osmolar iodinated contrast medium widely used in radiology. Its safety profile is contingent upon the strict control of impurities arising from synthesis (process-related) and storage (degradation products).[1][2][3] Traditional HPLC methods, while robust, often suffer from long run times (>45 mins) and limited resolution of closely eluting isomers.

This application note details a transition from HPLC to Ultra-Performance Liquid Chromatography (UPLC). By utilizing sub-2  $\mu\text{m}$  particle technology, we achieve a 5-fold reduction in analysis time while enhancing sensitivity and peak resolution. This protocol provides a self-validating workflow for detecting critical impurities defined by USP/EP monographs, including Related Compounds A, B, and C.

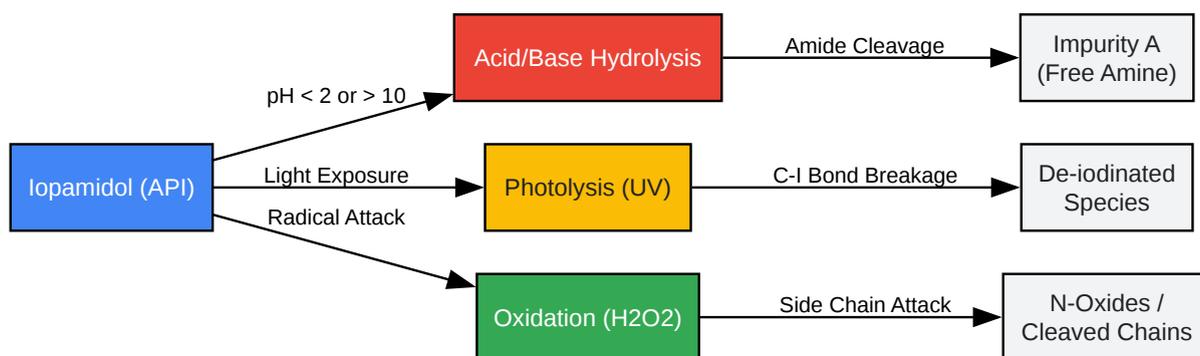
## The Impurity Landscape[4]

Understanding the origin of impurities is critical for method development.[2] Iopamidol impurities generally fall into two categories:

Impurity Name	Common Designation	Origin	Chemical Nature
Iopamidol	API	N/A	Non-ionic triiodinated benzene
Related Compound A	Free Aromatic Amine	Degradation (Hydrolysis)	Primary amine (Toxicological concern)
Related Compound B	De-hydroxyethyl	Process/Degradation	Truncated side chain
Related Compound C	Chloro-analog	Process (Synthesis)	Chlorinated intermediate
Impurity D/F	Acetyl/Dimethyl	Process	Side-reaction byproducts

## Degradation Pathways

The stability of Iopamidol is compromised by extreme pH and UV light. The primary degradation mechanism is the hydrolysis of the amide side chains, releasing free aromatic amines (Impurity A) and iodide ions.



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Figure 1: Primary degradation pathways of Iopamidol leading to critical impurities.

## Method Development Strategy

## Why UPLC?

Iopamidol is highly polar ( $\text{LogP} < 0$ ) and water-soluble. Traditional C18 HPLC columns require high aqueous content, leading to "phase collapse" or poor retention if not carefully managed.

- **Stationary Phase Selection:** We utilize a High Strength Silica (HSS) T3 column. Unlike standard C18, the T3 bonding is designed to withstand 100% aqueous mobile phases and provides superior retention for polar compounds like Iopamidol and its hydrolytic degradants.
- **Mobile Phase Optimization:** While Iopamidol is non-ionic, Impurity A (amine) and hydrolytic acids are ionizable. A buffered mobile phase (pH 4.5) ensures consistent retention times for these ionizable species, preventing peak shifting.

## Detailed Experimental Protocol

### Instrumentation

- **System:** Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.
- **Detector:** PDA (Photodiode Array) @ 240 nm; Optional QDa/MS for ID.
- **Flow Cell:** Low dispersion analytical cell.

## Chromatographic Conditions

Parameter	Setting	Rationale
Column	ACQUITY UPLC HSS T3, 1.8 $\mu\text{m}$ , 2.1 x 100 mm	Retains polar species; withstands high aqueous content.
Column Temp	40°C	Reduces viscosity, improves mass transfer.
Sample Temp	10°C	Prevents in-vial degradation.
Injection Vol	2.0 $\mu\text{L}$	Low volume prevents solvent effects on peak shape.
Flow Rate	0.5 mL/min	Optimized for Van Deemter minimum of 1.8 $\mu\text{m}$ particles.
Mobile Phase A	10 mM Ammonium Formate, pH 4.5	Buffers ionizable impurities; MS compatible.
Mobile Phase B	Acetonitrile (LC-MS Grade)	Standard organic modifier.

## Gradient Table

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve	Event
0.00	98.0	2.0	Initial	Equilibrate
1.00	98.0	2.0	6	Hold for polar elution
8.00	85.0	15.0	6	Shallow gradient for resolution
10.00	50.0	50.0	6	Wash lipophilic contaminants
11.00	98.0	2.0	1	Re-equilibrate
13.00	98.0	2.0	1	End of Run

## Sample Preparation

- Diluent: Water:Acetonitrile (95:5 v/v). Note: Matching the initial gradient composition is crucial to prevent peak distortion.
- Stock Solution: Dissolve 50 mg Iopamidol API in 50 mL diluent (1.0 mg/mL).
- Impurity Spiking: For validation, spike Stock Solution with USP Iopamidol Related Compounds A, B, and C at 0.1% level (1 µg/mL).

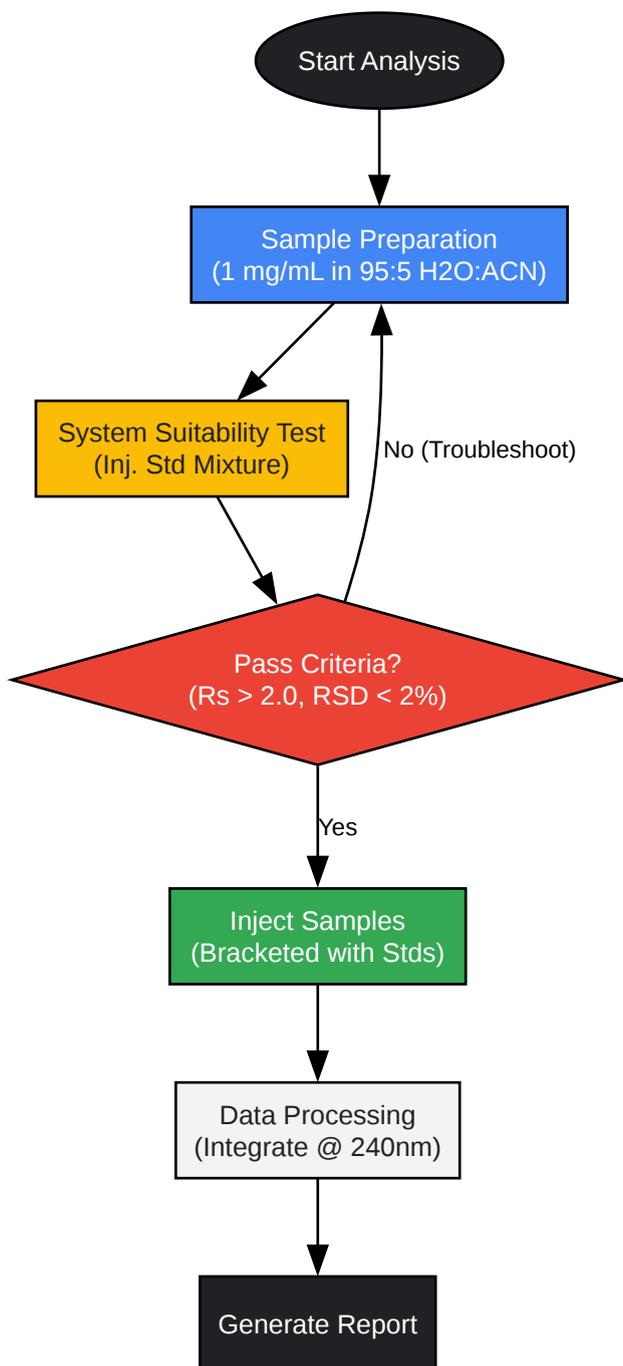
## Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method includes system suitability criteria that must be met before every run.

### System Suitability Criteria

- Resolution (Rs): > 2.0 between Iopamidol and Impurity B (critical pair).
- Tailing Factor: 0.8 – 1.2 for the main peak.
- Precision: %RSD < 2.0% for 6 replicate injections of the standard.

## Analytical Workflow Diagram



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Figure 2: Step-by-step analytical workflow for lopamidol impurity profiling.

## Expert Insights & Troubleshooting

### The "Iodine Tailing" Effect

Observation: Iodinated compounds often exhibit peak tailing due to interaction with residual silanols on the silica surface. Solution: The use of HSS T3 technology (trifunctional bonding) significantly shields silanols. If tailing persists, increase the buffer concentration to 20 mM, but do not exceed 50 mM to avoid precipitation in high organic gradients.

## Baseline Drift at 240 nm

Observation: A rising baseline during the gradient. Causality: Formic acid absorbs slightly at low UV wavelengths. Solution: Use a reference wavelength (e.g., 360 nm) to correct for drift, or switch to Phosphate buffer (if MS detection is not required). However, for modern impurity profiling, Ammonium Formate is preferred for its volatility and MS compatibility.

## Unknown Impurity Identification

If an unknown peak appears > 0.1%, couple the UPLC to a QDa or SQD mass detector.

- Iopamidol Mass:  $[M+H]^+ = 778.09$  Da.
- Impurity A Mass: Look for loss of side chain ( $-C_3H_7O_2$ ).
- Chlorinated Impurities: Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

## References

- European Pharmacopoeia (Ph. Eur.). Iopamidol Monograph 1115. 10th Edition. [\[Link\]](#)
- Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [\[Link\]](#)
- National Institutes of Health (NIH). Separation and purification of iopamidol using preparative high-performance liquid chromatography. [\[Link\]](#)

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